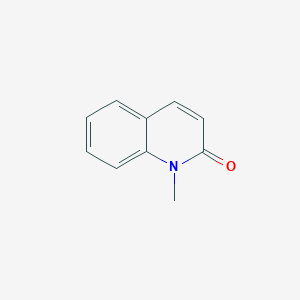

p-Anisylideneftalida

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "3-((4-Methoxyphenyl)methylene)phthalide" involves the formation of Schiff bases, which are typically generated through the condensation of an amine with an aldehyde. In the first study, metallophthalocyanines with peripheral and axial substitutions were synthesized, incorporating the (4-methoxyphenyl)methylene moiety. These complex molecules were characterized and their electrochemical properties were investigated using cyclic voltammetry, revealing redox processes associated with both the metal center and the phthalocyanine ring . Another related compound, 1-acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene, was synthesized and its crystal structure was determined using X-ray diffraction, crystallizing in the triclinic space group . Similarly, Schiff base ligands with dimethoxyphenyl and hydroxy-methoxyphenyl groups were prepared and characterized using various spectroscopic techniques and X-ray crystallography . Lastly, the synthesis of a Schiff base compound with a 4-methoxynaphthalen-1-yl group was achieved, and its structure was characterized by spectroscopic methods and crystallography, including Hirshfeld surface analysis .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were extensively characterized. X-ray crystallography revealed that the compound from the second study crystallizes in a triclinic space group with specific cell parameters . The Schiff base ligands in the third study were shown to crystallize in the monoclinic space group with detailed unit cell parameters provided, and the tautomeric equilibria were studied using UV-vis absorption spectra . The Schiff base compound in the fourth study was analyzed using Hirshfeld surface analysis to explore interatomic contacts, confirming the predominance of dispersion forces in the crystal structure. The molecule exhibited a twisted conformation, and the crystal structure was stabilized by hydrogen bonds and π-π interactions, forming a three-dimensional structure .

Chemical Reactions Analysis

The studies provided do not detail specific chemical reactions involving "3-((4-Methoxyphenyl)methylene)phthalide" itself, but they do describe the synthesis of related Schiff base compounds and metallophthalocyanines. These syntheses involve condensation reactions between amines and aldehydes to form the Schiff bases, which are then further reacted to form the final compounds . The electrochemical behavior of the synthesized metallophthalocyanines was investigated, showing redox activity that is significant for understanding the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using various techniques. Spectroscopic methods such as UV-vis, FT-IR, 1H and 13C NMR provided insights into the electronic structure and functional groups present in the molecules . The crystallographic studies provided information on the solid-state structure and density of the compounds . Additionally, the electrochemical properties of the metallophthalocyanines were studied, revealing their redox behavior . The anticorrosion potential of one of the Schiff base compounds was investigated using density functional theory (DFT), showing significant properties for the protection of iron and copper, with a good agreement between calculated results and experimental data .

Aplicaciones Científicas De Investigación

Agente Ansiolítico Potencial

p-Anisylideneftalida: se ha identificado como un agente ansiolítico potencial . Su estructura molecular le permite interactuar con objetivos biológicos que podrían aliviar la ansiedad. La investigación en esta área podría conducir al desarrollo de nuevos agentes terapéuticos para el tratamiento de los trastornos de ansiedad.

Propiedades Fotofísicas y Aplicación de Detección de pH

Los derivados de This compound se han estudiado por sus propiedades fotofísicas, que son útiles en el diseño de sensores de pH . Estos compuestos pueden sufrir protonación, lo que lleva a cambios de color dramáticos, lo que los hace adecuados para desarrollar sensores de pH colorimétricos y puertas lógicas.

Aplicaciones Biomédicas

El marco estructural de This compound es beneficioso en la síntesis de materiales biodegradables y bioabsorbibles para aplicaciones médicas . Su versatilidad permite adaptar las propiedades para satisfacer necesidades biomédicas específicas.

Síntesis de Productos Naturales Biológicamente Activos

This compound: sirve como precursor en la síntesis de varios productos naturales biológicamente activos . Su papel en las metodologías sintéticas es crucial para el desarrollo de nuevos fármacos y compuestos terapéuticos.

Intermediario de Síntesis Orgánica

Como intermediario en la síntesis orgánica, This compound está involucrado en la creación de arquitecturas moleculares complejas . Su reactividad permite la formación de compuestos diversos con posibles aplicaciones en farmacéuticos y agroquímicos.

Desarrollo de Soportes de Síntesis Soportados en Polímeros

La investigación ha explorado el uso de derivados de This compound en el desarrollo de soportes de síntesis soportados en polímeros . Estos soportes pueden facilitar la síntesis de otros compuestos, mejorando la eficiencia y permitiendo procesos de purificación más fáciles.

Emisión de Fluorescencia en Estado Sólido

Los compuestos que contienen la parte This compound exhiben emisión de fluorescencia en estado sólido . Esta propiedad es valiosa para aplicaciones en optoelectrónica y el desarrollo de sondas fluorescentes.

Ligando de Base de Schiff para Complejos Metálicos

This compound: los derivados pueden actuar como ligandos de base de Schiff para complejos metálicos . Estos complejos tienen usos potenciales en catálisis, ciencia de materiales y como modelos para sistemas biológicos.

Safety and Hazards

Direcciones Futuras

The future directions in the research of “3-((4-Methoxyphenyl)methylene)phthalide” and similar compounds involve the development of newer synthetic methodologies for the synthesis of racemic and chiral 3-substituted phthalides . These newer approaches are essential for the development of important biologically active natural products .

Análisis Bioquímico

Cellular Effects

Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of p-Anisylidenephthalide is not well defined. It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

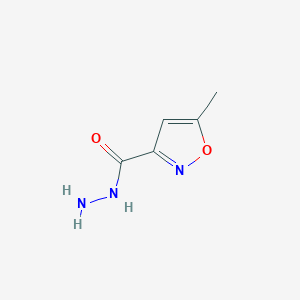

IUPAC Name |

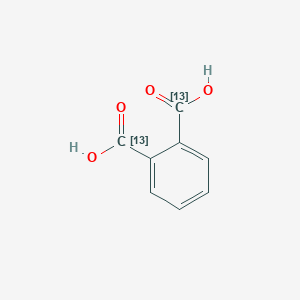

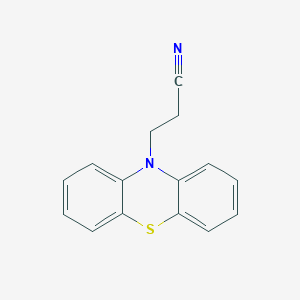

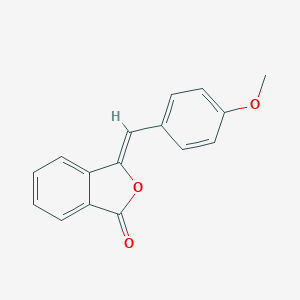

(3Z)-3-[(4-methoxyphenyl)methylidene]-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16(17)19-15/h2-10H,1H3/b15-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPLURLJIACOAL-GDNBJRDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4767-61-7 | |

| Record name | 3-((4-Methoxyphenyl)methylene)phthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004767617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC61720 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[(4-methoxyphenyl)methylene]phthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.